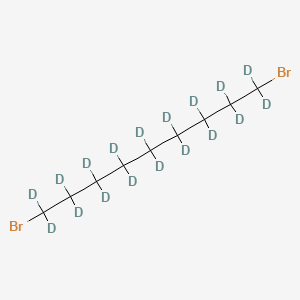

1,9-Dibromononane-D18

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H18Br2 |

|---|---|

Peso molecular |

304.16 g/mol |

Nombre IUPAC |

1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane |

InChI |

InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |

Clave InChI |

WGAXVZXBFBHLMC-ZOJCSGEHSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |

SMILES canónico |

C(CCCCBr)CCCCBr |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties of 1,9-Dibromononane-D18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,9-Dibromononane-D18 (CAS No. 150017-89-3). Given the limited availability of experimental data for the deuterated species, this guide leverages data from its non-deuterated analogue, 1,9-Dibromononane (CAS No. 4549-33-1), which serves as a close proxy. The methodologies for determining these properties are detailed, and a quality control workflow is presented to ensure the integrity of the compound for research and development purposes.

Core Physical and Chemical Properties

This compound is a deuterated alkyl halide commonly used in synthetic organic chemistry, particularly as a building block for introducing a nonane-D18 chain into molecules. Isotopic labeling with deuterium is a powerful technique for tracing metabolic pathways, understanding reaction mechanisms, and in quantitative analysis using mass spectrometry.

Table 1: Summary of Physical and Chemical Properties

| Property | Value (for 1,9-Dibromononane) | Value (for this compound) |

| Chemical Formula | C₉H₁₈Br₂ | C₉D₁₈Br₂ |

| Molecular Weight | 286.05 g/mol [1] | 304.16 g/mol [2] |

| CAS Number | 4549-33-1 | 150017-89-3[2] |

| Appearance | Clear, colorless to pale yellow liquid[3] | Liquid[2] |

| Boiling Point | 285-288 °C (lit.)[1][3] | No data available; expected to be very similar to the non-deuterated form. |

| Density | 1.407 g/mL at 25 °C (lit.)[3] | No data available; expected to be slightly higher than the non-deuterated form. |

| Refractive Index | n20/D 1.496 (lit.)[1][3] | No data available; expected to be very similar to the non-deuterated form. |

| Melting Point | -2 °C[1][3] | No data available; expected to be very similar to the non-deuterated form. |

| Flash Point | >110 °C (>230 °F)[3] | No data available. |

| Solubility | Insoluble in water. Soluble in common organic solvents like ether and hexane. | Insoluble in water. Soluble in common organic solvents. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[3] | 2-8°C in a refrigerator is recommended by some suppliers. |

Note: The physical properties of deuterated compounds are generally very close to their non-deuterated counterparts. The primary difference is the molecular weight due to the substitution of hydrogen with deuterium.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (0-360 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, with its open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing mineral oil, making sure the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube.[4]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[4]

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature water bath set to 25.0 °C and allow it to equilibrate.

-

Once equilibrated, carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

The mass of the liquid is m_liquid = m₂ - m₁.

-

The density (ρ) is calculated using the formula: ρ = m_liquid / V, where V is the calibrated volume of the pycnometer.

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or isopropanol) and soft tissue paper

Procedure:

-

Turn on the refractometer and the attached water bath, setting the temperature to 20.0 °C.

-

Clean the prism surfaces of the refractometer with a suitable solvent and a soft tissue.

-

Using a clean dropper, place a few drops of this compound onto the lower prism.[5]

-

Close the prisms carefully.

-

Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus and at the center of the crosshairs.[5]

-

Read the refractive index value from the scale.

Logical Workflow Visualization

The following diagram illustrates a typical quality control workflow for this compound upon receipt in a research laboratory to ensure its suitability for experimental use.

References

1,9-Dibromononane-D18 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,9-Dibromononane-D18, a deuterated isotopologue of 1,9-Dibromononane. Due to the limited availability of specific experimental data for the deuterated form, this document also includes relevant information on the non-deuterated compound to provide a broader context for its potential applications and characteristics.

Core Compound Identification

This compound is a stable isotope-labeled version of 1,9-Dibromononane where 18 hydrogen atoms have been replaced by deuterium.

| Identifier | Value |

| CAS Number | 150017-89-3[1] |

| Molecular Formula | C9D18Br2[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 286.05 g/mol | [2][3] |

| Density | 1.407 g/mL at 25 °C | [3] |

| Boiling Point | 285-288 °C | [3] |

| Melting Point | -2 °C | [3] |

| Refractive Index | n20/D 1.496 | [3] |

| Flash Point | >230 °F | [3] |

Applications in Research and Development

Deuterated compounds like this compound are valuable tools in scientific research, primarily utilized for:

-

Tracer Studies: In metabolic studies, the deuterium labeling allows for the tracking of the molecule and its metabolites within a biological system.

-

Kinetic Isotope Effect Studies: The difference in mass between hydrogen and deuterium can affect the rate of chemical reactions. Studying these kinetic isotope effects can provide insights into reaction mechanisms.

-

Internal Standards: In quantitative analysis using mass spectrometry, deuterated compounds are often used as internal standards due to their similar chemical behavior to the non-deuterated analyte but distinct mass.

The non-deuterated form, 1,9-Dibromononane, is primarily used as a chemical intermediate in organic synthesis.[3][4] One notable application is in the synthesis of the carbamate nerve agent EA-4056.[5]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following section details a general synthesis protocol for its non-deuterated counterpart, 1,9-Dibromononane. This protocol can likely be adapted for the synthesis of the deuterated compound by using a deuterated starting material.

Synthesis of 1,9-Dibromononane

This protocol describes the synthesis of 1,9-Dibromononane from 1,9-nonanediol.

Materials:

-

1,9-nonanediol

-

Carbon tetrabromide (CBr4)

-

Sodium bromide (NaBr)

-

Copper catalyst

-

Anhydrous Dimethylformamide (DMF)

-

Ether (Et2O)

-

Water (H2O)

-

Saturated aqueous Na2S2O3 solution

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To an oven-dried reaction vial equipped with a stir bar, add the copper catalyst (0.01 equiv), 1,9-nonanediol (1.0 equiv), carbon tetrabromide (2.0 equiv), and sodium bromide (2.0 equiv).[4]

-

Cap the vial and purge with a stream of nitrogen.[4]

-

Add anhydrous DMF via syringe.[4]

-

Stir the reaction mixture under a purple LED (394 nm) for 24 hours.[4]

-

After 24 hours, pour the mixture into a separatory funnel containing Et2O and H2O.[4]

-

Separate the layers and extract the aqueous layer with Et2O.[4]

-

Combine the organic layers and wash with saturated Na2S2O3 solution and brine.[4]

-

Dry the organic layer over Na2SO4 and concentrate in vacuo.[4]

-

Purify the residue by chromatography (100% hexanes) to yield 1,9-Dibromononane.[4]

Visualizations

Synthesis Workflow for 1,9-Dibromononane

The following diagram illustrates the key steps in the synthesis of 1,9-Dibromononane.

Conceptual Applications of this compound

This diagram illustrates the potential research applications of deuterated 1,9-Dibromononane.

References

Isotopic Purity of 1,9-Dibromononane-D18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in pharmaceutical research and development. The strategic incorporation of deuterium can significantly alter the pharmacokinetic profile of a molecule, primarily by influencing its metabolic fate through the kinetic isotope effect. This technical guide provides an in-depth overview of the isotopic purity of 1,9-Dibromononane-D18, a fully deuterated long-chain alkyl dihalide. This document will cover its synthesis, the analytical methodologies for determining its isotopic purity, and its potential application as a tracer in metabolic studies.

Isotopic Purity Data

The isotopic purity of a deuterated compound is a critical parameter, defining the extent of deuterium incorporation. For this compound, a high level of deuteration is essential for its utility in sensitive analytical applications.

| Compound | CAS Number | Isotopic Purity (atom % D) | Chemical Purity |

| This compound | 150017-89-3 | 98% | ≥98% |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the deuteration of a suitable precursor followed by bromination. One general approach is the deuterogenation of a di-unsaturated precursor.

Hypothetical Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Protocol:

-

Deuteration of Nonane-1,9-diol: Nonane-1,9-diol is subjected to catalytic deuteration using deuterium gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a suitable solvent under a positive pressure of deuterium gas until the uptake of gas ceases.

-

Bromination: The resulting deuterated diol is then converted to the corresponding dibromide. A common method involves reaction with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

-

Purification: The crude this compound is purified by column chromatography on silica gel to yield the final product of high chemical purity.

Determination of Isotopic Purity

The isotopic purity of this compound is typically determined using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution of volatile compounds.

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS analysis of isotopic purity.

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for the separation of long-chain alkanes. The oven temperature is programmed to ensure good separation from any potential impurities.

-

MS Analysis: The eluent from the GC column is introduced into the ion source of a mass spectrometer. Electron ionization (EI) is typically used. The mass spectrometer is scanned over a mass range that includes the molecular ions of all possible isotopologues (from D0 to D18).

-

Data Analysis: The relative abundances of the different isotopologues are determined from the mass spectrum. The atom % D is calculated from this distribution.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the degree of deuteration at specific positions in the molecule.

Protocol:

-

¹H NMR: The ¹H NMR spectrum of the deuterated compound is acquired. The absence or significant reduction in the intensity of proton signals corresponding to the nonane backbone confirms a high level of deuteration. Residual proton signals can be integrated against an internal standard to quantify the small amount of remaining protons.

-

²H NMR: A ²H NMR spectrum is acquired to directly observe the deuterium nuclei. The chemical shifts of the deuterium signals will be very similar to the proton signals in the non-deuterated analogue. The integral of the deuterium signals can be used to confirm the presence and relative abundance of deuterium at each position.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic splitting patterns for carbons attached to deuterium (C-D) compared to carbons attached to hydrogen (C-H), providing further confirmation of deuteration.

Application in Metabolic Studies

Long-chain alkanes can be metabolized in biological systems, often through oxidation at the terminal (omega) or sub-terminal carbons. This compound can serve as a valuable tracer to investigate the metabolic fate of long-chain alkyl halides. A plausible metabolic pathway to investigate is the ω-oxidation pathway, which is an alternative to β-oxidation for fatty acid metabolism.

Hypothetical Metabolic Pathway of a 1,9-Dihaloalkane Analogue:

Caption: Proposed metabolic pathway for a 1,9-dihaloalkane analogue.

In this hypothetical pathway, one of the terminal carbons of the deuterated nonane chain undergoes hydroxylation, followed by oxidation to an aldehyde and then a carboxylic acid. The resulting dicarboxylic acid can then potentially enter the β-oxidation pathway for further degradation. The use of this compound as a tracer would allow researchers to follow the fate of the carbon skeleton through these metabolic transformations by tracking the deuterium label in the resulting metabolites using techniques like LC-MS/MS.

Conclusion

This compound is a valuable tool for scientific research, particularly in the fields of drug metabolism and mechanistic studies. Its high isotopic purity is a critical attribute that enables its use in sensitive analytical applications. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this and other deuterated long-chain alkanes. Furthermore, its potential application as a metabolic tracer opens up avenues for investigating the biotransformation of long-chain alkyl halides, contributing to a deeper understanding of their biological activity and potential toxicity.

Spectroscopic Analysis of 1,9-Dibromononane-D18: A Technical Guide

This guide provides a detailed overview of the expected spectroscopic data for the deuterated compound 1,9-Dibromononane-D18, specifically focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for the deuterated species, this document presents predicted data based on the analysis of its non-deuterated analog, 1,9-Dibromononane, and established principles of isotopic effects in spectroscopy. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound.

Table 1: Predicted ²H NMR Spectroscopic Data

The ²H (Deuterium) NMR spectrum is predicted to show signals at chemical shifts nearly identical to the ¹H NMR spectrum of the non-deuterated compound. The multiplicity of the signals will be singlets due to the absence of significant deuterium-deuterium coupling.

| Position of Deuterium | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C1-D₂, C9-D₂ | ~3.40 | Singlet |

| C2-D₂, C8-D₂ | ~1.86 | Singlet |

| C3-D₂, C7-D₂ | ~1.50 | Singlet |

| C4-D₂, C5-D₂, C6-D₂ | ~1.23-1.43 | Broad Singlet |

Table 2: Predicted Mass Spectrometry Data (Electron Ionization)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its increased molecular weight due to deuteration. The fragmentation pattern will be analogous to the non-deuterated compound, with fragment masses shifted accordingly. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic isotopic patterns for bromine-containing fragments.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 304, 306, 308 | Molecular ion with isotopic pattern for two bromine atoms. |

| [M-Br]⁺ | 225, 227 | Loss of one bromine atom. |

| [M-2Br]⁺ | 146 | Loss of both bromine atoms. |

| [CₙD₂ₙBr]⁺ | Various | Fragments arising from cleavage of the carbon chain. |

| [CₙD₂ₙ₊₁]⁺ | Various | Alkyl fragments after loss of bromine. |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for this compound.

²H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a non-deuterated solvent (e.g., CHCl₃ or CCl₄) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe tuned to the deuterium frequency.

-

The experiment should be run in an unlocked mode, as the sample is not dissolved in a deuterated solvent for locking.

-

-

Acquisition Parameters:

-

Pulse Sequence: A simple pulse-acquire sequence is sufficient.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 128 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 10-15 ppm centered around 5 ppm should be adequate.

-

-

Shimming and Referencing:

-

Shimming can be performed on the ¹H signal of the residual protons in the non-deuterated solvent before switching to the ²H channel.

-

The chemical shifts can be referenced to the natural abundance ²H signal of the solvent or an external standard.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correction and baseline correction should be performed.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization:

-

Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

The ion source temperature should be maintained at approximately 200-250 °C.

-

-

Mass Analysis:

-

Scan a mass range of m/z 30 to 400 to ensure detection of the molecular ion and all significant fragments.

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and key fragment peaks.

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to confirm the structure of the compound.

-

Visualizations

The following diagrams illustrate key processes in the spectroscopic analysis of this compound.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Caption: A generalized workflow for acquiring and processing ²H NMR data.

The Kinetic Gateway: A Technical Guide to the Applications of Deuterated Dibromoalkanes

For Researchers, Scientists, and Drug Development Professionals

Deuterated dibromoalkanes, seemingly simple molecules, are powerful tools in the arsenal of researchers and drug developers. The substitution of hydrogen with its heavier isotope, deuterium, imparts subtle yet profound changes in molecular properties, primarily the kinetic isotope effect (KIE). This alteration in bond strength and vibrational frequency provides a unique window into reaction mechanisms and metabolic pathways. This technical guide explores the core applications of deuterated dibromoalkanes, offering insights into their synthesis, mechanistic elucidation, and role in drug discovery, complete with experimental considerations and data interpretation.

Mechanistic Elucidation: Probing Reaction Pathways

One of the most powerful applications of deuterated dibromoalkanes is in the study of reaction mechanisms, particularly in the field of physical organic chemistry. The replacement of a hydrogen atom with a deuterium atom at a specific position in a dibromoalkane can significantly alter the rate of a reaction where the cleavage of the carbon-hydrogen (C-H) bond is the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), provides invaluable evidence for proposed reaction mechanisms.

A prime example is the study of reductive dehalogenation of vicinal dibromides, a class of reactions important in both synthetic chemistry and environmental remediation. The mechanism of this elimination reaction can proceed through different pathways, and deuteration can help distinguish between them. For instance, in an E2 (bimolecular elimination) reaction, the C-H bond is broken in the rate-determining step. Substituting the hydrogen involved in this step with deuterium will result in a significant decrease in the reaction rate (a primary KIE), providing strong evidence for an E2 mechanism.

Experimental Workflow: Investigating Reductive Dehalogenation Mechanisms

The following workflow outlines a typical experiment to probe the mechanism of reductive dehalogenation using a deuterated dibromoalkane.

Caption: Workflow for KIE determination in reductive dehalogenation.

Drug Development: Modulating Metabolic Fates

In the pharmaceutical industry, the metabolic stability of a drug candidate is a critical parameter that influences its efficacy, safety, and dosing regimen. Many drug molecules are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds. By strategically replacing hydrogen with deuterium at metabolically vulnerable positions ("soft spots") within a drug molecule containing a dibromoalkane moiety, it is possible to slow down its metabolism.[1] This "metabolic switching" can lead to several therapeutic advantages:

-

Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance.

-

Enhanced Safety: By reducing the formation of potentially toxic metabolites, deuteration can improve the safety profile of a drug.[1]

-

Increased Efficacy: A higher concentration of the active drug for a longer duration can lead to improved therapeutic outcomes.

Hypothetical Signaling Pathway Modulation

Consider a hypothetical drug candidate containing a dibromoalkane scaffold that inhibits a key kinase in a disease-related signaling pathway. If the drug is rapidly metabolized, its therapeutic effect will be short-lived. Deuteration at the site of metabolic attack can prolong its action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Deuterated Long-Chain Alkanes from 1,9-Dibromononane-D18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated long-chain alkanes are of significant interest in various scientific disciplines, including materials science, mechanistic studies of polymerization, and drug development.[1] In pharmaceutical research, deuterium-labeled compounds are invaluable tools for studying drug metabolism, pharmacokinetics (DMPK), and as internal standards in quantitative bioanalysis. The replacement of hydrogen with deuterium can alter metabolic pathways, potentially leading to drugs with improved safety and efficacy profiles.

This document provides a detailed protocol for the synthesis of symmetrical deuterated long-chain alkanes by utilizing 1,9-Dibromononane-D18 as a key building block. The primary method described is a transition metal-catalyzed cross-coupling reaction, specifically a Kumada-type coupling, which is a robust and well-established method for forming carbon-carbon bonds.[2][3][4] This reaction involves the coupling of a Grignard reagent with an organic halide and is amenable to a wide range of substrates.[2][5]

Overall Reaction Scheme

The synthesis of a deuterated C27 long-chain alkane is achieved by the nickel-catalyzed cross-coupling of the Grignard reagent derived from this compound with an additional equivalent of this compound. This protocol can be adapted to synthesize various long-chain alkanes by selecting different α,ω-dibromoalkanes.

Reaction: 2 Br-(CD₂)₉-Br + Mg → Br-(CD₂)₂₇-Br + MgBr₂ (Simplified representation)

A more controlled approach involves a two-step process where a mono-Grignard reagent is formed and then coupled with the dibromoalkane. For the purpose of this protocol, we will focus on a direct coupling method which, while potentially leading to some oligomerization, is a straightforward approach.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Kumada Cross-Coupling for the Synthesis of Heptacosane-D54

This protocol details the synthesis of a C27 deuterated alkane from this compound. The reaction is based on established Kumada coupling methodologies for alkyl halides.[2][3][6]

Materials:

-

This compound (starting material)

-

Magnesium turnings

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1,2-Dibromoethane (for Grignard initiation)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexanes (for chromatography)

-

Silica gel (for column chromatography)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere, add magnesium turnings (1.2 equivalents) to a dry three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar.

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the dibromononane solution to the magnesium turnings and gently heat to initiate Grignard formation, which is indicated by the disappearance of the iodine color and gentle bubbling.

-

Once initiated, add the remaining dibromononane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

-

Cross-Coupling Reaction:

-

In a separate flask, dissolve another equivalent of this compound in anhydrous diethyl ether.

-

Add the Ni(dppp)Cl₂ catalyst (0.01-0.05 equivalents) to this solution.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add the solution of this compound and the nickel catalyst to the Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by GC-MS if possible.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexanes as the eluent to isolate the deuterated long-chain alkane.

-

Safety Precautions:

-

Grignard reagents are highly reactive and pyrophoric. All reactions should be carried out under a dry, inert atmosphere.

-

Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Data Presentation

The following table summarizes expected data for the synthesis of a deuterated long-chain alkane via this protocol.

| Parameter | Expected Value/Observation |

| Starting Material | This compound |

| Product | Heptacosane-D54 |

| Molecular Formula | C₂₇D₅₆ |

| Molecular Weight | 436.9 g/mol |

| Expected Yield | 40-60% |

| Isotopic Purity | >98% D |

| ¹H NMR | Absence of significant proton signals |

| ²H NMR | Signals corresponding to CD₂ groups |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 436.9 |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of deuterated long-chain alkanes.

References

- 1. researchgate.net [researchgate.net]

- 2. Kumada coupling - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 5. Kumada Coupling [organic-chemistry.org]

- 6. Alkane synthesis by C-C coupling [organic-chemistry.org]

Application Note: Investigating Secondary Kinetic Isotope Effects in SN2 Reactions Using 1,9-Dibromononane-D18

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position affects the rate of a chemical reaction.[1][2] While primary KIEs are observed when a bond to the isotopically labeled atom is broken in the rate-determining step, secondary kinetic isotope effects (SKIEs) arise from isotopic substitution at positions not directly involved in bond cleavage.[2] These effects, though smaller, provide valuable insights into changes in hybridization and the steric environment of the transition state.[2][3]

This application note describes the use of 1,9-Dibromononane-D18, a perdeuterated long-chain alkyl dihalide, to investigate cumulative secondary kinetic isotope effects in a bimolecular nucleophilic substitution (SN2) reaction. The replacement of all 18 hydrogen atoms with deuterium allows for the sensitive probing of the transition state structure.

Principle

In an SN2 reaction, the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously through a pentacoordinate transition state. For the reaction of 1,9-dibromononane with a nucleophile, the hybridization of the α-carbon changes from sp3 in the reactant to a more sp2-like character in the transition state, and back to sp3 in the product. Deuteration at the α- and β-positions can influence the stability of the transition state and thus the reaction rate. By comparing the reaction rates of 1,9-dibromononane and its perdeuterated analog, this compound, the cumulative secondary kinetic isotope effect (kH/kD) can be determined. An inverse KIE (kH/kD < 1) is often indicative of a change in hybridization from sp3 to sp2 in the transition state.

Experimental Protocols

Materials and Methods

-

Reagents: 1,9-Dibromononane, this compound, Sodium Azide (NaN3), Dimethylformamide (DMF), internal standard (e.g., Dodecane).

-

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS), thermostated reaction block.

Protocol for Competitive KIE Measurement

A competitive experiment is often employed for the precise determination of small kinetic isotope effects. In this setup, a mixture of the deuterated and non-deuterated starting materials is subjected to the reaction conditions with a sub-stoichiometric amount of the nucleophile.

-

Preparation of the Reaction Mixture:

-

In a clean, dry reaction vial, prepare a solution containing equimolar amounts of 1,9-dibromononane and this compound in DMF.

-

Add a known concentration of an internal standard (e.g., dodecane) for accurate quantification by GC-MS.

-

Take an initial sample (t=0) for GC-MS analysis to determine the precise initial ratio of the two isotopologues.

-

-

Reaction Initiation and Monitoring:

-

Place the reaction vial in a thermostated reaction block set to the desired temperature (e.g., 60 °C).

-

Initiate the reaction by adding a solution of sodium azide in DMF (e.g., 0.5 equivalents relative to the total amount of dibromononane).

-

At regular time intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction in each aliquot immediately by adding a large volume of cold deionized water.

-

Extract the organic components with a suitable solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

Sample Analysis:

-

Analyze the extracted samples by GC-MS.

-

The gas chromatograph will separate the reactants (1,9-dibromononane and this compound) and the products (1-azido-9-bromononane and 1-azido-9-bromononane-D18).

-

The mass spectrometer will allow for the differentiation and quantification of the deuterated and non-deuterated species based on their mass-to-charge ratios.

-

Data Analysis

The kinetic isotope effect can be calculated from the change in the isotopic ratio of the unreacted starting material over the course of the reaction. The following equation is used for a competitive experiment:

kH/kD = ln(1 - f) / ln(1 - f * (RH/RD)t / (RH/RD)0)

where:

-

f is the fraction of the reaction completion.

-

(RH/RD)0 is the initial ratio of the non-deuterated to deuterated reactant.

-

(RH/RD)t is the ratio of the non-deuterated to deuterated reactant at time t.

Data Presentation

Table 1: Hypothetical Reaction Rate and KIE Data for the Azidation of 1,9-Dibromononane and this compound

| Reaction Parameter | 1,9-Dibromononane (kH) | This compound (kD) | Kinetic Isotope Effect (kH/kD) |

| Rate Constant (M⁻¹s⁻¹) | 1.25 x 10⁻⁴ | 1.38 x 10⁻⁴ | 0.906 |

| Relative Rate | 1.00 | 1.10 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The observed inverse kinetic isotope effect (kH/kD < 1) is consistent with an SN2 mechanism where the sp3 to sp2 rehybridization at the α-carbon in the transition state leads to a stiffening of the C-H (C-D) bending vibrations, resulting in a slightly faster reaction for the deuterated compound.

Visualizations

References

Application Note: Quantitative Analysis of 1,9-Dibromononane in Environmental Samples using 1,9-Dibromononane-D18 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of halogenated organic compounds in environmental matrices is of significant interest due to their potential persistence and toxicity. 1,9-Dibromononane is a representative long-chain dibromoalkane that can be used in various chemical syntheses. Its detection at trace levels requires a sensitive and robust analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[1] The use of a stable isotope-labeled internal standard, such as 1,9-Dibromononane-D18, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[2] This application note describes a detailed protocol for the quantitative analysis of 1,9-Dibromononane in a representative environmental matrix (e.g., water or soil) using this compound as an internal standard with GC-MS.

Principle of the Method

The core of this method is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the sample preparation process. The internal standard has nearly identical chemical and physical properties to the analyte, 1,9-Dibromononane.[2] This ensures that both compounds behave similarly during extraction, derivatization (if any), and chromatographic separation. Because the analyte and the internal standard are chemically identical, they co-elute from the GC column. However, due to the mass difference, they are readily distinguished by the mass spectrometer. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus the ratio of their signals remains constant.[3] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[4][5]

Experimental Protocols

1. Materials and Reagents

-

Analytes: 1,9-Dibromononane (purity ≥ 98%)

-

Internal Standard: this compound (isotopic purity ≥ 98%)

-

Solvents: Hexane, Dichloromethane (DCM), Methanol (all pesticide residue grade or equivalent)

-

Reagents: Anhydrous Sodium Sulfate, Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Solution Preparation

-

Primary Stock Solution of 1,9-Dibromononane (1000 µg/mL): Accurately weigh 10 mg of 1,9-Dibromononane and dissolve it in 10 mL of hexane.

-

Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of hexane.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution of 1,9-Dibromononane in hexane to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

-

Internal Standard Spiking Solution (10 ng/mL): Dilute the primary stock solution of this compound in hexane to a final concentration of 10 ng/mL.

3. Sample Preparation (Water Sample)

-

To a 100 mL water sample, add 100 µL of the 10 ng/mL this compound internal standard spiking solution.

-

Perform liquid-liquid extraction by adding 20 mL of dichloromethane and shaking vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh 20 mL portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Inlet: Splitless mode, 280 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

MSD Transfer Line: 280 °C

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: Mass Spectrometry SIM Parameters for Analyte and Internal Standard

| Compound | Role | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 1,9-Dibromononane | Analyte | 205 | 207 | 135 |

| This compound | Internal Standard | 223 | 225 | 149 |

Note: The selection of ions is based on the characteristic fragmentation pattern of dibromoalkanes, which often involves the loss of a bromine atom and subsequent alkyl chain fragmentation. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is also considered.[6]

Table 2: Representative Calibration Curve Data

| Concentration of 1,9-Dibromononane (ng/mL) | Peak Area of 1,9-Dibromononane | Peak Area of this compound | Peak Area Ratio (Analyte/IS) |

| 1 | 15,000 | 150,000 | 0.10 |

| 5 | 76,000 | 152,000 | 0.50 |

| 10 | 155,000 | 151,000 | 1.03 |

| 25 | 380,000 | 153,000 | 2.48 |

| 50 | 755,000 | 150,000 | 5.03 |

| 100 | 1,510,000 | 152,000 | 9.93 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of 1,9-Dibromononane.

Caption: Logical relationship in isotope dilution mass spectrometry.

References

- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. Internal standard - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Notes and Protocols for the Preparation of Deuterated Standards using 1,9-Dibromononane-D18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds are essential tools in drug discovery and development, serving as invaluable internal standards for quantitative mass spectrometry (MS) assays, tracers in metabolic studies, and for altering metabolic profiles of drug candidates. The incorporation of deuterium atoms into a molecule results in a compound that is chemically identical to its non-deuterated counterpart but has a higher mass. This mass difference allows for its clear distinction in MS analysis, making it an ideal internal standard to correct for variations in sample preparation and instrument response. 1,9-Dibromononane-D18 is a versatile, fully deuterated building block that can be used to synthesize a variety of deuterated standards, particularly long-chain dicarboxylic acids and diamines.

These application notes provide detailed protocols for the synthesis of two classes of deuterated standards using this compound: a deuterated dicarboxylic acid via malonic ester synthesis and a deuterated diamine through the Gabriel synthesis.

Application 1: Synthesis of Undecanedioic Acid-d18 as a Deuterated Standard for Fatty Acid Metabolism Studies

Long-chain dicarboxylic acids are metabolites that can be indicative of certain metabolic disorders. Undecanedioic acid-d18, synthesized from this compound, can serve as a highly effective internal standard for the quantification of endogenous undecanedioic acid and other related dicarboxylic acids in biological samples.

Experimental Workflow: Malonic Ester Synthesis

Caption: Malonic ester synthesis workflow for undecanedioic acid-d18.

Protocol: Synthesis of Undecanedioic Acid-d18

Materials:

-

This compound (Isotopic Purity: ≥98 atom % D)

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (2.2 molar equivalents relative to diethyl malonate) to absolute ethanol. Stir until all the sodium has reacted.

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (2.1 molar equivalents relative to this compound) dropwise at room temperature. Stir the mixture for 30 minutes.

-

Alkylation: Dissolve this compound (1 molar equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the malonate enolate solution. The reaction mixture is then heated to reflux and maintained for 12-18 hours.

-

Work-up and Isolation of the Tetraester: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tetraethyl 2,2'-(nonane-1,9-diyl-d18)dimalonate.

-

Hydrolysis and Decarboxylation: The crude tetraester is refluxed with concentrated hydrochloric acid for 8-12 hours.

-

Purification: The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure undecanedioic acid-d18.

Application 2: Synthesis of 1,9-Nonanediamine-d18 Dihydrochloride as a Deuterated Standard for Amine-Containing Drugs and Metabolites

Deuterated diamines are crucial internal standards for the quantification of polyamines and drugs containing diamine moieties. 1,9-Nonanediamine-d18, prepared from this compound via the Gabriel synthesis, provides a stable and reliable standard for such analyses.

Experimental Workflow: Gabriel Synthesis

Application Notes and Protocols for Isotopic Labeling of Biomolecules with 1,9-Dibromononane-D18 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling of biomolecules is a powerful technique for the quantitative analysis of proteins, their interactions, and their dynamics within complex biological systems. The use of stable isotopes, such as deuterium (²H or D), allows for the differentiation of biomolecules in mass spectrometry without altering their biochemical properties significantly. This document provides detailed application notes and protocols for the use of 1,9-Dibromononane-D18, a deuterated cross-linking agent, for the study of protein-protein interactions and protein structure elucidation.

This compound is a homobifunctional cross-linking reagent with a nine-carbon spacer arm. The presence of eighteen deuterium atoms provides a significant mass shift, enabling the clear identification of cross-linked peptides in mass spectrometry analysis. This reagent can be used to covalently link interacting amino acid residues, providing distance constraints for structural modeling and identifying interaction interfaces. The "heavy" isotopic signature of this compound, when used in conjunction with its "light" counterpart (1,9-Dibromononane-D0), facilitates the confident identification of cross-linked products from complex peptide mixtures.

Principle of Isotopic Labeling with this compound

The fundamental principle behind using a deuterated cross-linker like this compound lies in creating a distinct isotopic signature for cross-linked species in a mass spectrometer. By using a 1:1 mixture of the "heavy" (D18) and "light" (D0) versions of the cross-linker, cross-linked peptides will appear as characteristic doublets in the mass spectrum, separated by 18 Da (or a fraction of that depending on the charge state). This unique pattern allows for the straightforward identification of cross-linked peptides, even in complex samples, and helps to distinguish them from background ions.[1][2]

The workflow typically involves the following steps:

-

Cross-linking: The protein or protein complex of interest is incubated with a mixture of this compound and its non-deuterated analog. The bromine atoms at each end of the nonane chain react with nucleophilic residues on the protein surface, such as the sulfhydryl group of cysteine or, after modification, the amino group of lysine.

-

Enzymatic Digestion: The cross-linked protein is then digested into smaller peptides using a protease, such as trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Specialized software is used to identify the characteristic isotopic doublets corresponding to cross-linked peptides and to sequence them to pinpoint the exact sites of cross-linking.

Applications

-

Mapping Protein-Protein Interaction Interfaces: By identifying which amino acid residues are in close proximity, this compound can be used to map the binding sites between two or more proteins.

-

Probing Protein Conformation and Dynamics: Cross-linking can provide distance constraints that are valuable for determining the three-dimensional structure of proteins and for studying conformational changes.[3]

-

Quantitative Proteomics: Isotopic labeling can be extended for quantitative studies to compare the extent of cross-linking under different conditions, providing insights into changes in protein interactions or conformations.[4]

Data Presentation

The following table represents hypothetical data from a cross-linking experiment on a protein complex using a 1:1 mixture of 1,9-Dibromononane-D0/D18, followed by tryptic digestion and LC-MS/MS analysis.

| Cross-linked Peptide Pair | Precursor m/z (Light) | Precursor m/z (Heavy) | Mass Difference (Da) | Protein(s) | Residues Cross-linked |

| Peptide A - Peptide B | 850.43 | 859.43 | 9.00 (z=2) | Protein X - Protein Y | Lys75 - Cys121 |

| Peptide C - Peptide D | 987.51 | 996.51 | 9.00 (z=2) | Protein X - Protein X | Lys102 - Lys150 |

| Peptide E - Peptide F | 1102.60 | 1111.60 | 9.00 (z=2) | Protein Y - Protein Z | Cys33 - Cys89 |

| Peptide G - Peptide G | 750.35 | 759.35 | 9.00 (z=2) | Protein Z | Cys45 - Cys55 |

Experimental Protocols

Protocol 1: In Vitro Cross-linking of a Protein Complex

Materials:

-

Purified protein complex (e.g., 1-5 mg/mL)

-

This compound (heavy) and 1,9-Dibromononane (light)

-

Cross-linking buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

Procedure:

-

Protein Preparation: Prepare the purified protein complex in the cross-linking buffer. Ensure the buffer is free of primary amines if targeting lysine residues.

-

Cross-linker Preparation: Prepare a 1:1 molar mixture of this compound and 1,9-Dibromononane in an organic solvent such as DMSO.

-

Cross-linking Reaction: Add the cross-linker mixture to the protein solution at a molar excess (e.g., 20- to 50-fold molar excess of cross-linker to protein). Incubate the reaction at room temperature for 1-2 hours.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.

-

Reduction and Alkylation: Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Proteolytic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

-

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS using a high-resolution mass spectrometer.

Protocol 2: Data Analysis of Cross-linked Peptides

Software:

-

Specialized cross-linking data analysis software (e.g., pLink, MeroX, MaxQuant with cross-linking search capabilities).

Procedure:

-

Database Searching: Search the acquired MS/MS spectra against a protein sequence database containing the proteins of interest.

-

Cross-link Identification: The software will identify pairs of peaks in the MS1 spectra that correspond to the light and heavy cross-linked peptides based on the expected mass difference (18.11 Da for D18).

-

MS/MS Fragmentation Analysis: The software will then analyze the MS/MS spectra of the paired precursor ions to identify the sequences of the cross-linked peptides and the specific amino acid residues that are linked.

-

Validation and Filtering: Filter the identified cross-links based on a false discovery rate (FDR) to ensure high confidence in the results.

Mandatory Visualizations

Caption: Experimental workflow for protein cross-linking using isotopic labeling.

Caption: Schematic of a protein-protein cross-linking reaction.

Caption: Use of cross-linking to validate protein interactions in a signaling pathway.

References

- 1. Isotope-tagged cross-linking reagents. A new tool in mass spectrometric protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated Crosslinkers for Mass Spectrometry [proteochem.com]

- 3. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,9-Dibromononane-D18

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,9-dibromononane-d18.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective synthetic pathway for this compound starts with a commercially available deuterated precursor, nonanedioic acid-d14 (also known as azelaic acid-d14).[1][2][3] This precursor is then subjected to a two-step process involving reduction and subsequent bromination. The general route is as follows:

-

Reduction: The deuterated dicarboxylic acid (nonanedioic acid-d14) is reduced to the corresponding deuterated diol (1,9-nonanediol-d18).

-

Bromination: The resulting 1,9-nonanediol-d18 is then brominated to yield the final product, this compound.

Q2: What are the primary challenges in the synthesis of this compound?

The main challenges include:

-

Achieving high isotopic purity: Ensuring complete deuteration and avoiding H/D back-exchange during the synthetic steps is critical.[4][5]

-

Handling of reagents: The use of powerful reducing agents and hazardous brominating agents requires careful handling and inert reaction conditions.

-

Side reactions: Undesirable side reactions during the bromination step can lead to the formation of monobrominated species or other impurities.[6]

-

Purification: Separating the final product from starting materials, partially deuterated compounds, and reaction byproducts can be complex.[4]

Q3: How can I confirm the isotopic purity of my final product?

Several analytical techniques are effective for determining the level of deuterium incorporation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the reduction or disappearance of proton signals, while ²H NMR directly detects the deuterium signals.[7]

-

Mass Spectrometry (MS): MS is highly sensitive for determining deuterium incorporation by analyzing the mass shift in the molecular ion or fragment ions.[7]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Deuterium Incorporation in the Final Product

Low deuterium incorporation is a common issue that can arise at various stages of the synthesis.[7]

Troubleshooting Workflow for Low Deuterium Incorporation

Caption: Troubleshooting workflow for low deuterium incorporation.

| Possible Cause | Solution |

| Low Isotopic Purity of Starting Material | Ensure the nonanedioic acid-d14 used has a high isotopic purity (typically >98%).[2] |

| H/D Exchange During Reduction | Use a deuterated reducing agent such as lithium aluminum deuteride (LiAlD₄) to introduce deuterium at the carboxyl groups. Quench the reaction carefully with D₂O to prevent back-exchange.[5] |

| H/D Exchange During Workup/Purification | Use deuterated solvents for extraction and chromatography where feasible. Minimize exposure to protic solvents (H₂O, methanol, etc.). |

| Incomplete Deuteration of Precursor | If synthesizing the deuterated diacid, ensure sufficient reaction time and an adequate excess of the deuterium source (e.g., D₂O) under appropriate catalytic conditions.[7] |

Problem 2: Low Yield or Incomplete Conversion During Bromination

This can be caused by suboptimal reaction conditions or reagent choice.

| Possible Cause | Solution |

| Inefficient Brominating Agent | Common brominating agents for converting alcohols to alkyl bromides include PBr₃, HBr, or CBr₄ with PPh₃ (Appel reaction). The choice of reagent can impact yield and selectivity. A photoredox-catalyzed reaction with CBr₄ and NaBr has also been reported for the non-deuterated analog.[8] |

| Formation of Monobromo-nonanol | Incomplete reaction can lead to the formation of 9-bromononan-1-ol. To drive the reaction to completion, consider increasing the equivalents of the brominating agent or extending the reaction time. |

| Side Reactions | Over-exposure to harsh acidic conditions (e.g., concentrated HBr) can lead to ether formation or other side products. Careful control of temperature and reaction time is crucial. |

| Poor Solvent Choice | The solvent can significantly affect the reaction. Anhydrous, non-polar solvents are often preferred to minimize side reactions. |

Experimental Protocols

Reduction of Nonanedioic Acid-d14 to 1,9-Nonanediol-d18

This protocol is a general guideline and may require optimization.

Overall Reaction Workflow

Caption: General workflow for the reduction of the deuterated diacid.

Methodology:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of nonanedioic acid-d14 in anhydrous THF to the LiAlD₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlD₄ by the slow, dropwise addition of D₂O.

-

Follow with an aqueous workup (e.g., addition of a dilute acid solution) to dissolve the aluminum salts.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude 1,9-nonanediol-d18, typically by recrystallization or column chromatography.

Bromination of 1,9-Nonanediol-d18 to this compound

This protocol is adapted from a method for the non-deuterated analog and may require optimization.[8]

Methodology:

-

In a dry reaction flask under an inert atmosphere, combine 1,9-nonanediol-d18, carbon tetrabromide (CBr₄), and sodium bromide (NaBr).

-

Add an anhydrous solvent, such as dimethylformamide (DMF).

-

Add a suitable catalyst (e.g., a copper catalyst for photoredox reactions as described for the non-deuterated version).[8]

-

Stir the reaction mixture under appropriate conditions (e.g., irradiation with a specific wavelength light for photoredox catalysis) for a sufficient time to ensure complete conversion (e.g., 24 hours).[8]

-

Upon completion, perform an aqueous workup by partitioning the reaction mixture between an organic solvent (e.g., ether) and water.

-

Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution, Na₂S₂O₃ solution, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography (e.g., using hexane as the eluent) to obtain the final product.[8]

Quantitative Data Summary

| Parameter | Target Value | Notes |

| Isotopic Purity (Precursor) | >98% D | Commercially available nonanedioic acid-d14 typically meets this specification.[2] |

| Isotopic Purity (Final Product) | >98% D | The final purity will depend on the synthetic route and handling to avoid H/D back-exchange. |

| Chemical Purity (Final Product) | >97% | Purity as determined by GC-MS or NMR. |

This technical support guide is intended to provide general advice. Specific experimental conditions may require further optimization based on laboratory conditions and available reagents. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azelaic Acid-d14 | FB Reagents [fbreagents.com]

- 3. 1,9-Nonanedioic-D14 acid | C9H16O4 | CID 72735488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apo.ansto.gov.au [apo.ansto.gov.au]

- 6. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. 1,9-DIBROMONONANE | 4549-33-1 [chemicalbook.com]

Technical Support Center: Optimizing Reaction Conditions for 1,9-Dibromononane-D18

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 1,9-Dibromononane-D18. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a deuterated analog of 1,9-dibromononane. Its primary use is as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification methods like isotope dilution mass spectrometry. The presence of 18 deuterium atoms gives it a distinct mass signature, allowing for precise quantification of its non-deuterated counterpart in complex biological or environmental samples.

Q2: What are the main challenges in the synthesis of this compound?

The synthesis of this compound presents a few key challenges:

-

Source of Deuterium: The synthesis requires a starting material that is fully deuterated along the nonane chain, such as 1,9-nonanediol-d18.

-

Preventing H/D Exchange: It is crucial to avoid conditions that could lead to deuterium scrambling or loss. This includes using anhydrous and aprotic solvents and reagents to prevent exchange with protic hydrogen atoms.

-

Controlling Byproducts: As with the non-deuterated synthesis, the formation of mono-brominated intermediates and other byproducts must be minimized to ensure high purity of the final product.

Q3: How can the isotopic purity and deuterium incorporation be confirmed?

Several analytical techniques can be used to assess the quality of the synthesized this compound:

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the product, providing a direct measure of the number of deuterium atoms incorporated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR can be used to detect any residual protons, allowing for the calculation of the percentage of deuterium incorporation.

-

²H NMR will show a signal for the deuterium atoms, confirming their presence.

-

Q4: What are the key safety precautions when handling reagents for this synthesis?

The synthesis of this compound involves several hazardous reagents. It is essential to adhere to strict safety protocols:

-

Corrosive Reagents: Many brominating agents, such as hydrobromic acid (HBr) and phosphorus tribromide (PBr₃), are highly corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Anhydrous Conditions: Reactions requiring anhydrous conditions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture, which can quench reagents and lead to side reactions.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 1,9-nonanediol-d18.

Protocol 1: Synthesis of this compound using Hydrogen Bromide

This protocol is adapted from methods used for the bromination of long-chain diols.

Materials:

-

1,9-nonanediol-d18

-

48% aqueous Hydrogen Bromide (HBr)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,9-nonanediol-d18 (1.0 eq).

-

Add toluene as the solvent.

-

Add 48% aqueous HBr (2.5 - 3.0 eq).

-

Heat the mixture to reflux with vigorous stirring. The optimal reaction time can vary, so it is advisable to monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a non-polar eluent such as hexane.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

| Issue | Potential Cause(s) | Troubleshooting Suggestions |

| Low Yield of Final Product | 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Formation of side products (e.g., ethers, alkenes). | 1. Increase reaction time or temperature. Monitor reaction progress closely. 2. Ensure thorough extraction with an appropriate organic solvent. Perform multiple extractions. 3. Maintain optimal reaction temperature to avoid elimination or substitution side reactions. |

| Presence of Mono-brominated Byproduct | 1. Insufficient amount of brominating agent. 2. Reaction time is too short. | 1. Increase the molar equivalents of the brominating agent (e.g., HBr). 2. Extend the reaction time to ensure complete conversion of the diol and mono-bromo intermediate. |

| Low Deuterium Incorporation / Scrambling | 1. Presence of protic impurities (e.g., water) in reagents or solvents. 2. H/D exchange with protic solvents or reagents. | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 2. Conduct the reaction under an inert atmosphere (N₂ or Ar). Avoid using protic solvents if possible, although some protocols may require them.[2] |

| Formation of Colored Impurities | 1. Oxidation of bromide to bromine (Br₂). 2. Decomposition of starting material or product at high temperatures. | 1. During workup, wash the organic layer with a reducing agent solution like sodium thiosulfate (Na₂S₂O₃) to remove Br₂. 2. Avoid excessive heating during the reaction and purification steps. |

Visualizations

Below are diagrams illustrating the experimental workflow and a logical troubleshooting flow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of Deuterated Alkyl Halides

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of deuterated alkyl halides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of deuterated alkyl halides?

A1: The most prevalent side reactions are elimination reactions (E1 and E2) which compete with the desired substitution reactions (SN1 and SN2), and rearrangements of carbocation intermediates in SN1 and E1 pathways.[1][2][3] Incomplete deuteration or H/D exchange can also be a significant issue.

Q2: How does the structure of the alkyl group influence the likelihood of side reactions?

A2: The structure of the alkyl halide is a critical factor in determining the reaction pathway.[1][2]

-

Primary alkyl halides predominantly undergo SN2 reactions.

-

Secondary alkyl halides are prone to a mixture of SN2, SN1, E2, and E1 reactions, making them challenging to work with.

-

Tertiary alkyl halides primarily react via SN1 and E1 mechanisms due to the stability of the tertiary carbocation. They do not undergo SN2 reactions.[2]

Q3: What is the kinetic isotope effect (KIE) and how does it affect the synthesis?

A3: The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4] Consequently, reactions where a C-H/C-D bond is broken in the rate-determining step will be slower for the deuterated compound.[4] This is particularly relevant in E2 elimination reactions, where a C-H bond on the β-carbon is broken.[5]

Troubleshooting Guides

Issue 1: Low yield of the desired deuterated alkyl halide due to competing elimination reactions.

Symptoms:

-

Presence of alkene byproducts in NMR and GC-MS analysis.

-

Lower than expected isolated yield of the alkyl halide.

Possible Causes & Solutions:

| Cause | Recommended Action |

| Strongly basic nucleophile/reagent | Use a less basic nucleophile. For example, use acetate (CH₃COO⁻) as the nucleophile followed by hydrolysis to the alcohol, instead of hydroxide (OH⁻). |

| High reaction temperature | Lower the reaction temperature. Elimination reactions are generally favored at higher temperatures.[2] |

| Sterically hindered substrate | For secondary and tertiary halides, consider a different synthetic route that avoids strong bases. For example, conversion of a deuterated alcohol to the alkyl halide using SOCl₂ or PBr₃ often gives good yields with minimal elimination. |

| Solvent choice | Use a polar aprotic solvent (e.g., acetone, DMSO, DMF) for SN2 reactions. Polar protic solvents (e.g., ethanol, water) can promote SN1 and E1 reactions. |

Issue 2: Formation of unexpected constitutional isomers (rearrangement products).

Symptoms:

-

NMR and mass spectrometry data indicate a different carbon skeleton than the starting material.

-

A mixture of isomeric alkyl halides is obtained.

Possible Causes & Solutions:

| Cause | Recommended Action |

| Formation of a carbocation intermediate (SN1/E1 conditions) | Use reaction conditions that favor the SN2 mechanism, which does not involve a carbocation intermediate. This includes using a primary or secondary substrate with a good, non-basic nucleophile in a polar aprotic solvent.[5][6] |

| Reaction of a secondary alcohol with a hydrogen halide (e.g., HBr, HCl) | This reaction often proceeds via an SN1 mechanism, leading to carbocation formation and potential rearrangement.[6] Consider converting the alcohol to a tosylate first, followed by an SN2 reaction with a halide ion. |

Issue 3: Incomplete deuteration of the final product.

Symptoms:

-

Mass spectrometry shows a distribution of isotopic masses.

-

¹H NMR shows residual proton signals at the deuterated positions.

Possible Causes & Solutions:

| Cause | Recommended Action |

| Incomplete H/D exchange in the precursor | If preparing the deuterated alkyl halide from a deuterated alcohol, ensure the precursor alcohol has a high degree of deuteration. This may require multiple H/D exchange cycles on the corresponding ketone before reduction.[4] |

| Use of protic solvents or reagents | Minimize the use of protic solvents (H₂O, alcohols) during the synthesis, as they can be a source of protons. If their use is unavoidable, use their deuterated analogues (D₂O, deuterated alcohols). |

| Side reactions involving H/D exchange | Certain basic or acidic conditions can promote H/D exchange at undesired positions. Careful control of pH is crucial. |

Experimental Protocols

General Procedure for the Synthesis of a β-Deuterated Alkyl Halide from a Ketone:

This protocol is a generalized representation and may require optimization for specific substrates.

-

Deuteration of the Ketone: The corresponding ketone is treated with a deuterium source, such as D₂O, in the presence of a base catalyst (e.g., K₂CO₃ or NaOD) to facilitate H/D exchange at the α-positions.[4] The process may need to be repeated to achieve high isotopic enrichment.

-